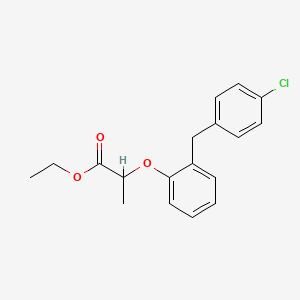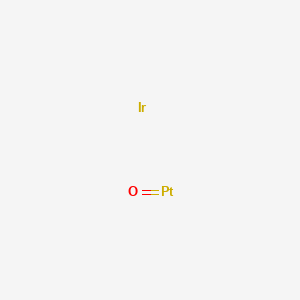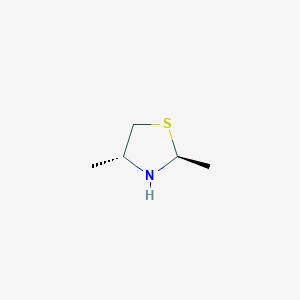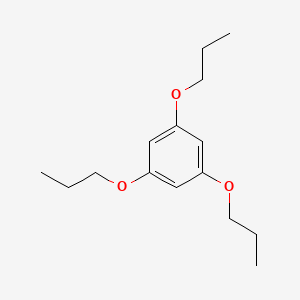
1,3,5-Tripropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Tripropoxybenzene is an organic compound characterized by a benzene ring substituted with three propoxy groups at the 1, 3, and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tripropoxybenzene can be synthesized through a multi-step process involving the reaction of 1,3,5-trihydroxybenzene with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_3(\text{OH})_3 + 3 \text{C}_3\text{H}_7\text{Br} \rightarrow \text{C}_6\text{H}_3(\text{OC}_3\text{H}_7)_3 + 3 \text{HBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1,3,5-Tripropoxybenzene undergoes various chemical reactions, including:
Oxidation: The propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzene ring can be hydrogenated under high pressure to form cyclohexane derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a strong base.
Major Products:
Oxidation: Formation of 1,3,5-tricarboxybenzene.
Reduction: Formation of 1,3,5-tripropoxycyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
1,3,5-Tripropoxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,3,5-Tripropoxybenzene depends on its specific application. In general, the compound interacts with molecular targets through its propoxy groups, which can form hydrogen bonds or other interactions with biological molecules. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing its versatility in different applications.
類似化合物との比較
1,3,5-Trimethoxybenzene: Similar structure but with methoxy groups instead of propoxy groups.
1,3,5-Tribromobenzene: Contains bromine atoms instead of alkoxy groups.
1,3,5-Trinitrobenzene: Contains nitro groups, making it highly reactive and explosive.
Uniqueness: 1,3,5-Tripropoxybenzene is unique due to its specific substitution pattern and the presence of propoxy groups, which impart distinct chemical properties and reactivity compared to other trialkoxybenzenes or substituted benzenes
特性
CAS番号 |
66104-54-9 |
|---|---|
分子式 |
C15H24O3 |
分子量 |
252.35 g/mol |
IUPAC名 |
1,3,5-tripropoxybenzene |
InChI |
InChI=1S/C15H24O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h10-12H,4-9H2,1-3H3 |
InChIキー |
RKFICKITOKOWEV-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC(=CC(=C1)OCCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


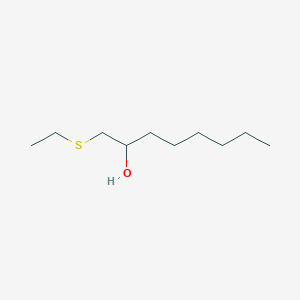
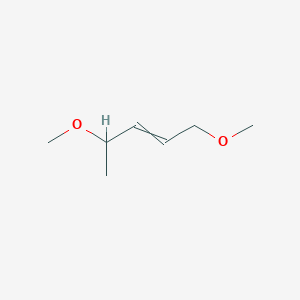
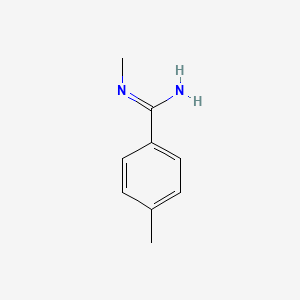
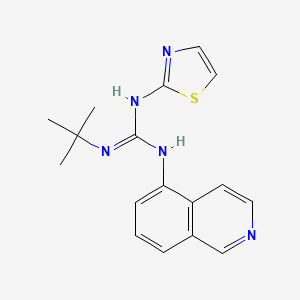
![1,6-Dioxaspiro[4.5]dec-3-en-2-one](/img/structure/B14465530.png)
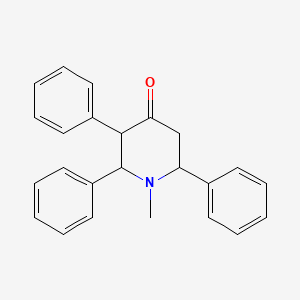


![6-{[Methyl(3,4,5-trimethoxyphenyl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14465550.png)

![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
